3-(3-Chlorophenyl)imidazolidine-2,4-dione
Overview
Description
“3-(3-Chlorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H7ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “3-(3-Chlorophenyl)imidazolidine-2,4-dione” has been reported in the literature . These compounds were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation (Method A). In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used (Method B) .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chlorophenyl)imidazolidine-2,4-dione” include a molecular weight of 210.62 g/mol .Scientific Research Applications
Dual 5-HT1A Receptor and Serotonin Transporter Affinity
A study by Czopek et al. (2013) utilized computer-aided ligand design to investigate imidazolidine-2,4-dione derivatives for compounds with dual 5-HT1A receptor and serotonin transporter (SERT) affinity. The research synthesized and tested a series of Mannich bases, revealing compounds with promising pharmacological profiles for enhancing SERT blocking efficacy, 5-HT1A partial agonism, and 5-HT2A antagonism. This could suggest potential applications in antidepressant and anxiolytic therapies (Czopek et al., 2013).
Corrosion Inhibition
Elbarki et al. (2020) demonstrated the use of a derivative, 3-methyl-5,5′-diphenylimidazolidine-2,4-dione, as a corrosion inhibitor for mild steel in HCl solution. The study highlighted its effectiveness in increasing inhibition efficiency with concentration and its behavior as a mixed inhibitor, indicating its application in corrosion protection (Elbarki et al., 2020).
Synthesis of Imidazolidine Derivatives
Brouillette et al. (2007) reported on the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs. This approach yielded a variety of derivatives in significant yields, demonstrating the versatility and efficiency of synthesis methods for these compounds (Brouillette et al., 2007).
Structural Analysis
Aydin et al. (2013) focused on the synthesis, spectral data, and X-ray structural analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione. This work contributed to understanding the structural properties of such compounds, which is vital for their application in pharmaceutical development (Aydin et al., 2013).
Antitubercular Activity
Samala et al. (2014) synthesized and evaluated analogues of 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione to establish their structure-activity relationship and mechanism of action against Mycobacterium tuberculosis. This suggests their potential use in antitubercular therapies (Samala et al., 2014).
properties
IUPAC Name |
3-(3-chlorophenyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKDIKHHWCYCOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301430 | |
Record name | 3-(3-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)imidazolidine-2,4-dione | |
CAS RN |
42351-76-8 | |
Record name | NSC143334 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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